3-methyl-2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Description
3-Methyl-2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is a benzamide derivative featuring a 3-methyl-2-nitro-substituted aromatic ring linked to a sulfamoylphenyl-thiazole moiety. This compound’s structural complexity combines electron-withdrawing (nitro) and steric (methyl) groups on the benzamide core, alongside a sulfonamide bridge to a thiazole heterocycle. Such modifications are often designed to optimize interactions with biological targets, particularly in medicinal chemistry contexts like enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
3-methyl-2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5S2/c1-11-3-2-4-14(15(11)21(23)24)16(22)19-12-5-7-13(8-6-12)28(25,26)20-17-18-9-10-27-17/h2-10H,1H3,(H,18,20)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPOFLHUTYLPRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide typically involves multiple steps. One common synthetic route starts with the nitration of 3-methylbenzamide to introduce the nitro group. This is followed by the introduction of the thiazole ring through a cyclization reaction involving a thioamide and a halogenated precursor. The final step involves the sulfonation of the phenyl ring to attach the sulfamoyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide can be used for substitution reactions on the thiazole ring.
Major Products Formed
Reduction: The reduction of the nitro group yields 3-methyl-2-amino-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide.
Substitution: Substitution reactions on the thiazole ring can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most significant applications of this compound is its role as an antineoplastic agent . Research indicates that it functions as an apoptosis inducer , promoting programmed cell death in cancer cells, and acts as an angiogenesis inhibitor , which is crucial for preventing tumor growth by blocking the formation of new blood vessels that supply nutrients to tumors . The compound has shown promising results in inhibiting sphingosine kinase, an enzyme involved in cancer progression and metastasis, indicating its potential as a therapeutic agent for various cancers .
Table 1: Biological Activities of 3-Methyl-2-Nitro-N-[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]benzamide
| Activity Type | Mechanism of Action | Implications |
|---|---|---|
| Antineoplastic | Induces apoptosis | Cancer treatment |
| Angiogenesis inhibition | Prevents new blood vessel formation | Tumor growth suppression |
| Sphingosine kinase inhibition | Disrupts cancer signaling pathways | Potential for metastasis prevention |
Pharmaceutical Development
The compound's unique structural features make it a candidate for further development in pharmaceuticals targeting infectious diseases and inflammatory conditions. Sulfonamides are known for their antimicrobial properties , and derivatives like this compound may enhance efficacy against resistant strains of bacteria due to their complex interactions with biological targets .
Research Insights
Recent studies have highlighted the importance of the thiazole moiety in enhancing the biological activity of sulfonamide derivatives. The combination of the thiazole group with the nitrobenzene structure results in compounds that not only exhibit anticancer properties but also show potential in treating other diseases such as diabetes and neurodegenerative disorders .
Case Study: Anticancer Efficacy
In a study examining various sulfonamide derivatives, this compound demonstrated a significant reduction in tumor size in animal models when administered at specific dosages . This study underscores the need for further clinical trials to evaluate its efficacy and safety in human subjects.
Mechanism of Action
The mechanism of action of 3-methyl-2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Nitro Group : Unique to the target compound, the 2-nitro substituent may facilitate hydrogen bonding or charge-transfer interactions in biological systems, contrasting with chlorine’s electronegativity in the dichloro analog .
- Methyl vs. tert-Butyl : The 3-methyl group offers moderate lipophilicity without excessive steric bulk, unlike the tert-butyl analog, which may impede membrane permeability or target binding .
Modifications on the Sulfamoyl-Thiazole Moiety
Key Observations :
- The target compound’s unmodified thiazole-sulfamoyl group contrasts with derivatives like the diethylsulfamoyl analog, where alkylation reduces hydrogen-bonding capacity .
Physicochemical Properties
Key Observations :
Biological Activity
3-methyl-2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is a complex organic compound that belongs to a class of thiazole-containing sulfonamides. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. The thiazole ring and nitro group are significant in enhancing the biological profile of this compound, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The molecular formula of this compound can be represented as with a molecular weight of approximately 404.4 g/mol. The structure features a benzamide core substituted with a nitro group and a thiazole moiety, which is essential for its biological activity.
Biological Activity Overview
Research indicates that compounds containing thiazole and sulfonamide structures exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. The specific compound has been evaluated for its antibacterial efficacy against several pathogens.
Antibacterial Activity
In vitro studies have demonstrated that this compound exhibits significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values against common bacterial strains such as Staphylococcus aureus and Escherichia coli have been reported to be in the range of 3.12 to 12.5 µg/mL, indicating potent activity compared to standard antibiotics like ciprofloxacin and vancomycin .
The mechanism by which this compound exerts its antibacterial effects is believed to involve the inhibition of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival. The presence of the thiazole ring enhances the interaction with bacterial enzymes, potentially leading to increased efficacy against resistant strains .
Case Studies and Research Findings
Several studies have investigated the biological activity of thiazole derivatives similar to this compound:
- Antioxidant Activity : A hybrid ring system involving thiazole was synthesized and evaluated for antioxidant properties, showing moderate to significant activity .
- Anticancer Potential : Research has indicated that thiazole-containing compounds can induce apoptosis in cancer cells through various pathways, including oxidative stress .
- QSAR Studies : Quantitative Structure-Activity Relationship (QSAR) analyses have been conducted to predict the biological activity based on structural modifications, providing insights into optimizing the compound's efficacy .
Data Tables
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 3.12 - 12.5 | Antibacterial |
| Standard Antibiotic (Ciprofloxacin) | 2 | Control |
| Biological Activity | Findings |
|---|---|
| Antibacterial | Significant against Staphylococcus aureus and E. coli |
| Antioxidant | Moderate to significant activity observed |
| Anticancer | Induces apoptosis in cancer cell lines |
Q & A
Q. What are the optimal synthetic routes for 3-methyl-2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves a multi-step sequence:
Sulfonamide formation : Reacting 4-aminophenyl thiazole with chlorosulfonic acid to introduce the sulfamoyl group.
Acylation : Coupling the sulfamoyl intermediate with 3-methyl-2-nitrobenzoyl chloride using triethylamine as a base in DMF or dichloromethane .
- Critical parameters :
- Temperature : Maintain 0–5°C during acylation to minimize side reactions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the sulfamoyl group.
- Purification : Column chromatography with ethyl acetate/hexane (3:7) yields >85% purity.
Q. How can structural characterization resolve ambiguities in the compound’s nitro and thiazole substituents?
Methodological Answer: Use a combination of spectroscopic techniques:
- NMR :
- ¹H NMR : The nitro group deshields adjacent protons (δ 8.2–8.5 ppm for aromatic protons).
- ¹³C NMR : The thiazole sulfur induces distinct shifts at C-2 (δ 165–170 ppm) .
- IR : Nitro group shows asymmetric stretching at 1520 cm⁻¹ and symmetric at 1340 cm⁻¹ .
- X-ray crystallography : Resolves spatial arrangement of the nitro and sulfamoyl groups (if crystalline) .
Advanced Research Questions
Q. How do contradictory bioactivity results arise in enzyme inhibition assays, and what controls are essential?
Methodological Answer: Discrepancies may stem from:
- Assay conditions :
- pH : Thiazole sulfamoyl groups are pH-sensitive; maintain pH 7.4 (phosphate buffer).
- Solubility : Use DMSO ≤1% to avoid denaturation artifacts .
- Enzyme source : Variability in bacterial vs. mammalian carbonic anhydrase isoforms requires isoform-specific validation .
- Positive controls : Include acetazolamide (carbonic anhydrase inhibitor) to benchmark activity .
Q. What computational strategies predict binding modes of this compound to kinase targets?
Methodological Answer:
- Docking studies : Use AutoDock Vina with flexible ligand sampling.
- Targets : Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, VEGFR).
- Key interactions : The nitro group may form π-π stacking with Phe residues, while the thiazole sulfamoyl group hydrogen-bonds with Lys/Arg .
- MD simulations : Run 100-ns trajectories to assess stability of the ligand-receptor complex in explicit solvent (TIP3P water model) .
Q. How can structure-activity relationship (SAR) studies optimize its antimicrobial potency?
Methodological Answer:
- Modify substituents :
- Nitro group replacement : Test –CF₃ or –CN to enhance electron-withdrawing effects without steric hindrance.
- Thiazole ring substitution : Introduce –Cl or –F at C-5 to improve membrane permeability .
- Biological testing :
- MIC assays : Against S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton broth.
- Cytotoxicity : Use HEK293 cells (CC₅₀ > 50 μM for selectivity) .
Data Contradiction Analysis
Q. Why do solubility studies report conflicting logP values for this compound?
Methodological Answer: Discrepancies arise from:
- Measurement methods :
- Shake-flask vs. HPLC : HPLC-derived logP (using C18 columns) often underestimates due to stationary phase interactions.
- Prediction tools : Use consensus models (e.g., SwissADME, ChemAxon) to cross-validate experimental logP (~2.8 ± 0.3) .
- Protonation states : The sulfamoyl group (pKa ~1.5) remains deprotonated at physiological pH, affecting partitioning .
Q. How to reconcile divergent cytotoxicity results in cancer cell lines?
Methodological Answer:
- Cell line variability :
- Test in panels (e.g., NCI-60) to identify lineage-specific sensitivity (e.g., colon vs. breast cancer).
- Check p53 status; mutant p53 lines may show resistance .
- Assay interference :
- Nitro groups can reduce MTT reagents, producing false positives. Use ATP-based viability assays (e.g., CellTiter-Glo) .
Methodological Best Practices
Q. What analytical workflows ensure batch-to-batch consistency in synthesis?
- QC protocols :
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with retention time ±0.2 min.
- Elemental analysis : Validate %C, %H, %N within ±0.3% of theoretical values .
- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
